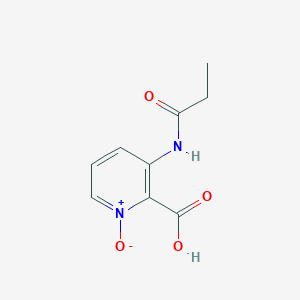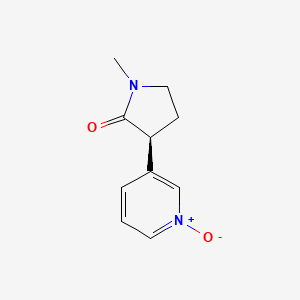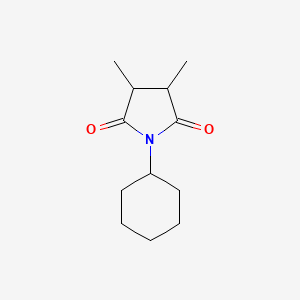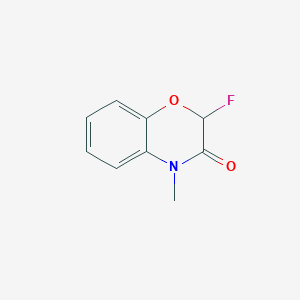![molecular formula C18H22N2O3 B14250825 Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- CAS No. 277754-01-5](/img/structure/B14250825.png)
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes phenylmethoxy groups and an amide linkage. The (3S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Amide Bond: This can be achieved through the reaction of a carboxylic acid derivative with an amine. Common reagents for this step include carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Phenylmethoxy Groups: This step may involve the use of phenylmethanol derivatives under conditions that promote ether formation, such as using strong bases or acidic catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Protein Binding: Forming complexes with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: A simpler amide with a similar backbone but lacking the phenylmethoxy groups.
N-Methylbutanamide: Another related compound with a methyl group instead of phenylmethoxy groups.
Uniqueness
Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)- is unique due to its specific stereochemistry and the presence of phenylmethoxy groups, which can significantly influence its chemical properties and biological activities.
This detailed overview provides a comprehensive understanding of Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
277754-01-5 |
|---|---|
Fórmula molecular |
C18H22N2O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(3S)-N-phenylmethoxy-3-(phenylmethoxyamino)butanamide |
InChI |
InChI=1S/C18H22N2O3/c1-15(19-22-13-16-8-4-2-5-9-16)12-18(21)20-23-14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3,(H,20,21)/t15-/m0/s1 |
Clave InChI |
RZRPJEVEYDSZQV-HNNXBMFYSA-N |
SMILES isomérico |
C[C@@H](CC(=O)NOCC1=CC=CC=C1)NOCC2=CC=CC=C2 |
SMILES canónico |
CC(CC(=O)NOCC1=CC=CC=C1)NOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)



![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)




![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)

![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
